Diethyl (4-ethoxyphenyl)phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

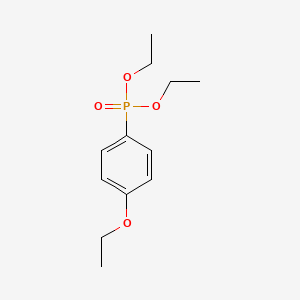

Diethyl (4-ethoxyphenyl)phosphonate is a chemical compound with the following structural formula:

CH3C6H4OP(OC2H5)2

It belongs to the class of phosphonates , which are organic compounds containing a phosphorus atom bonded to one or more carbon atoms. Specifically, this compound features an ethoxy group (–OCH₂CH₃) attached to a phenyl ring, which in turn is connected to a phosphonate group (–PO(OC₂H₅)₂).

Synthesis Analysis

The synthesis of Diethyl (4-ethoxyphenyl)phosphonate involves the reaction between 4-ethoxyphenol and diethyl phosphite . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The synthetic route typically follows established protocols and can be optimized for yield and purity.

Molecular Structure Analysis

The molecular structure of Diethyl (4-ethoxyphenyl)phosphonate reveals the presence of an aromatic ring (phenyl group) connected to a phosphonate moiety. The ethoxy group contributes to the compound’s overall polarity and solubility characteristics. The phosphonate functionality imparts chelating properties, making it useful in various applications.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, the phosphonate ester undergoes hydrolysis, yielding the corresponding phosphonic acid and ethanol.

- Substitution Reactions : The ethoxy group can be substituted with other nucleophiles (e.g., halides, amines) to modify the compound.

- Metal Complex Formation : The phosphonate group can coordinate with metal ions, forming stable complexes with applications in catalysis and coordination chemistry.

Physical And Chemical Properties Analysis

- Melting Point : Varies but typically around 50–60°C.

- Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane) but sparingly soluble in water.

- Stability : Stable under ambient conditions but sensitive to hydrolysis in aqueous media.

Wissenschaftliche Forschungsanwendungen

Synthesis of Alkynes : It's used in the synthesis of alkynes, like (4-Methoxyphenyl)Ethyne, showcasing its utility in organic syntheses (Marinetti & Savignac, 2003).

Corrosion Inhibition : A derivative, diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, demonstrates effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid, useful in industrial processes (Gupta et al., 2017).

Anticorrosion Properties : Other derivatives like diethyl (phenylamino) methyl phosphonate are studied for their anticorrosion properties on carbon steel in acidic medium, further underlining the significance in corrosion resistance applications (Moumeni et al., 2020).

Synthesis of Novel Polymers : The compound has been utilized in the synthesis of novel triazole-containing phosphonate polymers, indicating its potential in advanced polymer chemistry (Dolan et al., 2015).

Computational Molecular Docking Studies : It's used in the synthesis of alkylphosphonate derivatives with potential as antimicrobial drugs, as indicated by computational molecular docking studies (Shaik et al., 2021).

Safety And Hazards

- Toxicity : Handle with care; phosphonates may exhibit toxicity.

- Flammability : Diethyl phosphonates are generally non-flammable.

- Storage : Store in a cool, dry place away from direct sunlight.

Zukünftige Richtungen

Research on Diethyl (4-ethoxyphenyl)phosphonate should explore:

- Biological Applications : Investigate its potential as a drug candidate or enzyme inhibitor.

- Materials Science : Explore its use in polymer chemistry or surface modification.

- Environmental Fate : Study its behavior in natural water bodies and during wastewater treatment.

Eigenschaften

IUPAC Name |

1-diethoxyphosphoryl-4-ethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O4P/c1-4-14-11-7-9-12(10-8-11)17(13,15-5-2)16-6-3/h7-10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBWDNCPMZRZDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)P(=O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (4-ethoxyphenyl)phosphonate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.